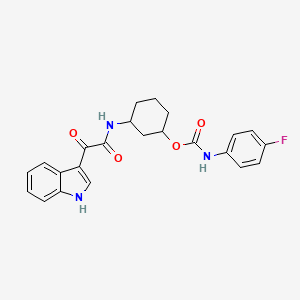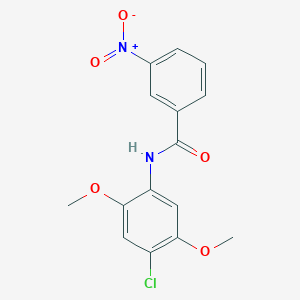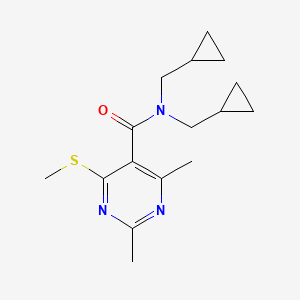
N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide, also known as CTB, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. CTB is a synthetic compound that belongs to the family of isoxazoles and has been found to have a wide range of biological activities.
作用机制
The mechanism of action of N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cells. N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide has been found to inhibit the activity of the enzyme c-Src, which is involved in cell proliferation and migration. N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide is its high specificity for certain enzymes and proteins, which makes it a useful tool for studying their functions. N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide. One area of research is in the development of N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is in the development of new methods for synthesizing N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide and its potential applications in various fields.
合成方法
The synthesis of N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide involves the reaction of 4-cyano-3-methyl-5-isoxazolecarboxylic acid with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate which is then treated with a reducing agent such as sodium borohydride to yield the final product, N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide.
科学研究应用
N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide has been extensively studied in scientific research for its potential applications in various fields. One of the main areas of research is in the field of neuroscience, where N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide has been found to be a useful tool for tracing neural pathways. N-(4-cyano-3-methyl-5-isoxazolyl)-2-(trifluoromethyl)benzenecarboxamide has also been found to have potential applications in the field of cancer research, where it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2/c1-7-9(6-17)12(21-19-7)18-11(20)8-4-2-3-5-10(8)13(14,15)16/h2-5H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOCYEBNJPEKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C#N)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2793436.png)
![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2793437.png)
![1-(4-Fluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793441.png)


![6-methyl-N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2793447.png)
![2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B2793448.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2793450.png)

![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine hydrochloride](/img/structure/B2793453.png)


![4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2793457.png)